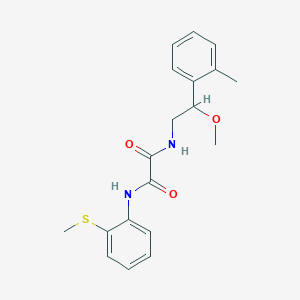

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

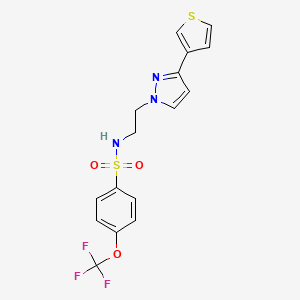

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as MTOX, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MTOX is a derivative of oxalamide and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Oxidation of Organic Contaminants

Complete Oxidation of Metolachlor and Methyl Parathion in Water : Research on the photoassisted Fenton reaction demonstrates the potential for complete mineralization of organic contaminants like metolachlor, a compound sharing a methoxyethyl component with the queried compound. This study highlights the utility of such reactions in treating dilute pesticide wastes, suggesting applications for compounds with similar functionalities in environmental remediation (Pignatello & Sun, 1995).

Synthesis of Complex Molecules

Pd(II)-Catalyzed Oxidative Double Cyclization : A methodology involving palladium-catalyzed reactions indicates the synthetic utility of methoxy and methylthio groups in constructing complex molecules like indolobenzothiazine S,S-dioxides. Such reactions are foundational for the synthesis of molecules with potential pharmaceutical applications (Ha et al., 2015).

Photoreactive Compounds for Polymer Modification

Cationic to Zwitterionic Polymer Switching : Research on polymers incorporating photolabile o-nitrobenzyl groups, similar in conceptual application to the queried compound, demonstrates the ability to switch polymer charge states with light. This has implications for controlled release systems and surface modifications to reduce biofouling, showcasing the potential of such compounds in material science (Sobolčiak et al., 2013).

Detachable Poly(ethylene glycol) Conjugates

Reversible PEG Attachment : A strategy for the reversible attachment of methoxypoly(ethylene glycol) to amino-containing substrates through a benzyl carbamate linkage reveals applications in drug delivery systems. This work underlines the broader utility of chemical strategies involving methoxy groups and cleavable linkages for the development of advanced therapeutic delivery platforms (Zalipsky et al., 1999).

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-8-4-5-9-14(13)16(24-2)12-20-18(22)19(23)21-15-10-6-7-11-17(15)25-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQFOWJZKVZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)

![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)

![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)

![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)